![molecular formula C9H20N2O B13218017 (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13218017.png)
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a hydroxyl group and a methyl(propan-2-yl)amino group, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Substitution Reaction: The piperidine derivative undergoes a substitution reaction with methyl(propan-2-yl)amine under controlled conditions to introduce the amino group.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position of the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a suitable catalyst to achieve the desired stereochemistry.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing chromatographic techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol has numerous applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of drugs targeting neurological disorders.
Biology: Employed in the study of enzyme interactions and receptor binding.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Wirkmechanismus
The mechanism of action of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes.
Pathways Involved: It can modulate signaling pathways related to neurotransmission and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4S)-3-[Methyl(ethyl)amino]piperidin-4-ol
- (3S,4S)-3-[Methyl(butan-2-yl)amino]piperidin-4-ol
Uniqueness
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl(propan-2-yl)amino group, which confer distinct pharmacological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H20N2O |
|---|---|
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
(3S,4S)-3-[methyl(propan-2-yl)amino]piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-7(2)11(3)8-6-10-5-4-9(8)12/h7-10,12H,4-6H2,1-3H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
VAKPLINBIYRIPZ-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)N(C)[C@H]1CNCC[C@@H]1O |
Kanonische SMILES |
CC(C)N(C)C1CNCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)

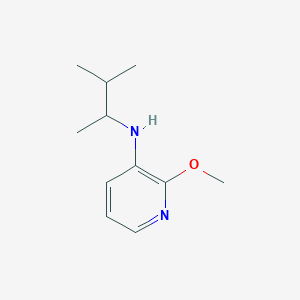

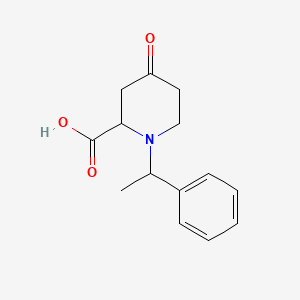
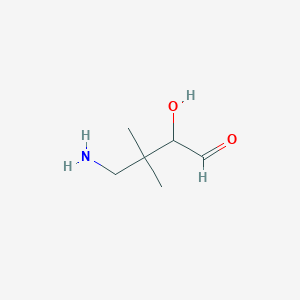
![(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)
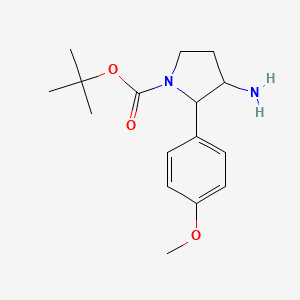
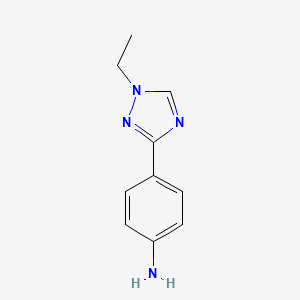

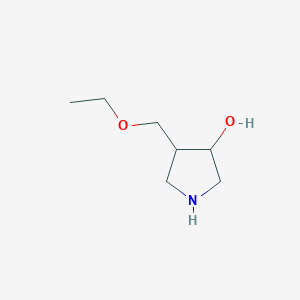
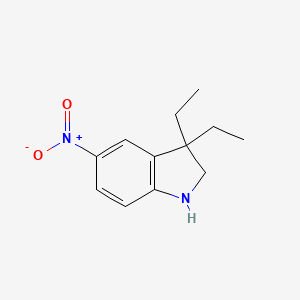
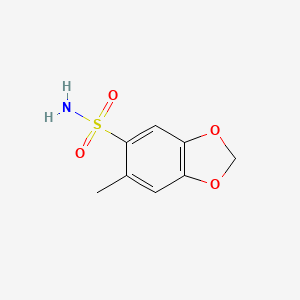
![4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B13218037.png)
